molecular formula C21H18N2O3 B609342 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 1255516-86-9

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide

货号: B609342
CAS 编号: 1255516-86-9
分子量: 346.4 g/mol
InChI 键: KHJNISGKGIHTMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

MS-1020 通过选择性抑制 JAK3 发挥其作用。它直接结合到 JAK3 的 ATP 结合位点,阻断其催化活性。这种抑制阻止了信号转导子和转录激活因子 (STAT) 蛋白(特别是 STAT3 和 STAT5)的磷酸化和激活。 因此,这导致癌细胞中抗凋亡基因表达的下调和凋亡的诱导 .

准备方法

合成路线及反应条件

MS-1020 的合成涉及多个步骤,从萘甲酰胺核心结构的制备开始。关键步骤包括:

工业生产方法

MS-1020 的工业生产遵循类似的合成路线,但针对大规模合成进行了优化。这包括:

化学反应分析

反应类型

MS-1020 经历了几种类型的化学反应,包括:

常用试剂和条件

主要产物

科学研究应用

MS-1020 具有广泛的科学研究应用:

    化学: 用作研究 JAK3 介导的信号通路的一种工具化合物。

    生物学: 用于基于细胞的测定中,以研究 JAK3 在细胞过程中的作用。

    医学: 治疗具有异常 JAK3 信号的癌症的潜在治疗剂。

    工业: 用于开发针对 JAK3 的新药

相似化合物的比较

类似化合物

独特性

MS-1020 对 JAK3 的高选择性使其成为研究 JAK3 特异性信号通路的有价值工具,也是针对性癌症治疗的有希望的候选药物 .

属性

IUPAC Name

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJNISGKGIHTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255516-86-9
Record name 1255516-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is MS-1020 and what is its mechanism of action?

A1: MS-1020, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a small molecule identified as a novel and selective inhibitor of Janus kinase 3 (JAK3) []. It directly binds to JAK3, blocking its catalytic activity and subsequently suppressing the JAK/STAT signaling pathway [].

Q2: How was MS-1020 discovered?

A2: MS-1020 was discovered through a cell-based high-throughput screening of a plant extract library, aiming to identify inhibitors of the JAK/STAT signaling pathway [].

Q3: What makes MS-1020 a selective JAK3 inhibitor?

A3: MS-1020 demonstrates selectivity for JAK3 over other JAK family members, such as JAK2. While it effectively inhibits interleukin-2-induced JAK3/STAT5 signaling, it does not impact prolactin-induced JAK2/STAT5 signaling []. This selectivity is crucial for minimizing potential side effects associated with broader JAK inhibition.

Q4: What is the significance of selectively targeting JAK3 in cancer therapy?

A4: JAK3 plays a crucial role in the signaling of several cytokines involved in immune responses. Dysregulated JAK3 activity is implicated in various cancers, including those with persistently active JAK3/STAT signaling []. By selectively targeting JAK3, MS-1020 offers a potential therapeutic approach for these cancers while potentially minimizing off-target effects on other JAK family members.

Q5: Has MS-1020 shown any effect on cancer cell viability?

A5: Yes, MS-1020 has demonstrated selective effects on the viability of cancer cells harboring persistently active JAK3/STAT signaling []. It induces apoptosis in these cells by downregulating anti-apoptotic gene expression []. This suggests a potential therapeutic window for MS-1020, where it primarily affects cancer cells with aberrant JAK3 signaling.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。